Bafetinib - 859212-16-1

Bafetinib

Catalog Number: EVT-287439
CAS Number: 859212-16-1
Molecular Formula: C30H31F3N8O
Molecular Weight: 576.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bafetinib, formerly known as INNO-406 or NS-187, is a potent, orally bioavailable, small molecule tyrosine kinase inhibitor (TKI). [] It functions as a second-generation BCR-ABL TKI and demonstrates a high degree of selectivity in targeting specific tyrosine kinases, primarily BCR-ABL, Lyn, and Fyn, without significant activity against Src. [, , ]

Classification

Bafetinib falls under the category of tyrosine kinase inhibitors, specifically targeting the Bcr-Abl and Lyn kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth and division, making them significant therapeutic targets in cancer treatment.

Synthesis Analysis

The synthesis of Bafetinib involves several strategic modifications to enhance its potency and selectivity compared to its predecessor, imatinib. The synthetic pathway is characterized by:

  1. Initial Structure: The compound is based on the chemical structure of imatinib, which was modified to improve binding affinity.
  2. Hydrophobic Modifications: The introduction of a trifluoromethyl group at position 3 significantly increases binding efficacy—reportedly achieving a 36-fold improvement over imatinib.
  3. Pyrimidine Substitution: A hydrophilic pyrimidine ring replaces the pyridine ring found in imatinib, enhancing solubility while maintaining or slightly increasing efficacy.
  4. Final Modifications: Additional modifications include the introduction of pyrrolidine and azetidine derivatives to improve hydrogen bonding interactions with target residues in the kinase .
Molecular Structure Analysis

Bafetinib has a complex molecular structure characterized by:

  • Chemical Formula: C30H31F3N8O
  • Molar Mass: 576.628 g/mol
  • Key Functional Groups: It contains a 2-phenylaminopyrimidine core structure with a trifluoromethyl substituent that enhances its hydrophobic interactions.
  • Binding Conformation: The compound's binding to Bcr-Abl is facilitated by its structural similarity to imatinib, allowing it to occupy similar binding sites while exploiting additional hydrophobic pockets created by specific amino acid residues in the kinase .

The three-dimensional conformation of Bafetinib allows it to effectively inhibit the activity of its target kinases.

Chemical Reactions Analysis

Bafetinib undergoes specific chemical reactions primarily related to its interactions with target proteins:

  1. Inhibition Mechanism: It inhibits autophosphorylation of Bcr-Abl, preventing downstream signaling that promotes cell proliferation.
  2. Kinase Interaction: The compound exhibits IC50 values of 5.8 nM for Bcr-Abl and 19 nM for Lyn, indicating potent inhibitory activity against these targets.
  3. Resistance Profiles: While effective against many mutations associated with imatinib resistance (excluding T315I), it demonstrates varied efficacy against different kinase mutants .

These reactions are critical for understanding how Bafetinib exerts its therapeutic effects in cancer treatment.

Mechanism of Action

Bafetinib's mechanism of action involves:

  • Target Inhibition: By binding to the ATP-binding site of Bcr-Abl and Lyn, Bafetinib prevents these kinases from phosphorylating their substrates, thereby inhibiting signal transduction pathways that lead to cell growth and survival.
  • Transcriptional Regulation: Recent studies indicate that Bafetinib may also suppress PD-L1 transcription through downregulation of the c-Myc transcription factor, further contributing to its antitumor effects .
  • Selectivity Profile: Its selectivity for Bcr-Abl and Lyn reduces off-target effects commonly seen with broader-spectrum kinase inhibitors, potentially leading to fewer adverse effects in clinical settings .

This multifaceted mechanism highlights Bafetinib's potential as a targeted therapy in oncology.

Physical and Chemical Properties Analysis

Bafetinib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.
  • Stability: It maintains stability under physiological conditions but should be stored at low temperatures (-20°C) for prolonged shelf life.
  • Chemical Reactions: The compound's reactivity profile indicates it can participate in nucleophilic addition reactions due to the presence of reactive functional groups .

These properties are essential for its formulation as a therapeutic agent.

Applications

Bafetinib has several promising applications in cancer therapy:

  1. Treatment of Chronic Myeloid Leukemia: Specifically designed as an alternative for patients who develop resistance to imatinib.
  2. Potential Use Against Other Cancers: Its ability to inhibit PD-L1 transcription suggests potential applications in immunotherapy contexts.
  3. Research Tool: As a selective inhibitor, it serves as an important tool for studying the role of Bcr-Abl and Lyn kinases in cancer biology .

Ongoing research continues to explore its efficacy and safety profile across various malignancies.

Molecular Mechanisms of Action

Kinase Inhibition Selectivity and Specificity

Dual Targeting of Bcr-Abl and Lyn Tyrosine Kinases

Bafetinib (INNO-406/NS-187) represents a rationally designed second-generation tyrosine kinase inhibitor (TKI) characterized by its dual inhibitory capability against both Bcr-Abl and Lyn kinase. This strategic targeting addresses two critical oncogenic drivers in chronic myeloid leukemia (CML). While Bcr-Abl is the primary oncoprotein resulting from the Philadelphia chromosome translocation (t(9;22)), Lyn kinase—a member of the Src family kinases (SFKs)—plays a pivotal role in mediating survival signals in Bcr-Abl-positive and -negative leukemic cells. Notably, Lyn overexpression is frequently observed in blast crisis CML and contributes to apoptosis resistance through alternative signaling cascades [1] [4].

Chemical proteomic profiling in K562 cells (a CML-derived cell line) revealed that bafetinib binds to 33 distinct protein targets. Crucially, it exhibits high selectivity within the SFK family, primarily inhibiting Lyn without substantial activity against other SFKs like Hck or Fgr. This distinguishes it from broader SFK inhibitors such as dasatinib. The therapeutic rationale for dual inhibition lies in simultaneously suppressing the primary oncogenic driver (Bcr-Abl) and a key compensatory survival pathway (Lyn), thereby overcoming a common resistance mechanism observed with first-generation TKIs [1] [3] [4].

Table 1: Bafetinib's Selectivity Profile Among Key Kinase Targets

Kinase TargetBiological Role in CMLBafetinib Binding AffinityFunctional Consequence
Bcr-AblPrimary oncogenic driver; constitutive tyrosine kinase activityHigh (IC₅₀: 5.8 nM)Suppresses proliferation and survival of CML clones
LynSrc-family kinase; mediates alternative survival signalingHigh (IC₅₀: 19 nM)Overcomes resistance from Bcr-Abl-independent pathways
Other SFKs (Hck, Fgr)Src-family kinases with overlapping functionsLow/negligibleMinimized off-target effects
c-KitStem cell factor receptorModerateLimited clinical relevance at therapeutic doses
PDGFRPlatelet-derived growth factor receptorModerateLimited clinical relevance at therapeutic doses

Structural Basis for Enhanced Affinity Over First-Generation Inhibitors

Bafetinib’s molecular structure features a modified anilino-pyrimidine scaffold derived from imatinib, optimized to enhance interactions within the ATP-binding pocket of Bcr-Abl. Key structural modifications include:

  • Dimethylaminoethyl substitution: This moiety facilitates additional hydrophobic interactions with residues in the kinase’s hydrophobic pocket (notably Ile293, Val299, and Ala380), significantly improving binding stability [8].
  • Trifluoromethyl group: Positioned on the benzamide ring, this group enhances binding affinity through strong van der Waals contacts with the kinase’s P-loop (residues Tyr253-Glu255), contributing to a 25–55-fold higher potency against wild-type Bcr-Abl compared to imatinib [2] [7] [8].

Crystallographic analyses reveal that bafetinib stabilizes Bcr-Abl in the inactive DFG-out conformation, where the activation loop adopts a closed position obstructing ATP access. This binding mode is shared with imatinib but augmented by bafetinib’s extended interactions with the allosteric pocket. The enthalpic contribution to binding energy is substantially increased due to optimized hydrogen bonding with the hinge region residue Glu286 and water-mediated bridges with Asp381 [4] [8]. Computational simulations further demonstrate a reduced dissociation rate (koff) for bafetinib compared to imatinib, explaining its prolonged occupancy of the kinase active site [1] [4].

Differential Binding Kinetics to Bcr-Abl Mutants (Excluding T315I)

Bafetinib demonstrates variable efficacy against several clinically relevant Bcr-Abl mutants, though its activity is intrinsically constrained by the gatekeeper position (T315). Its binding kinetics are primarily influenced by mutations affecting:

  • P-loop conformation (e.g., G250E, Y253F/H, E255K/V): These mutants destabilize the hydrophobic interactions critical for bafetinib binding. Molecular dynamics simulations indicate that E255K induces a partial collapse of the P-loop, reducing the accessibility of bafetinib’s trifluoromethyl group to its binding niche. Consequently, inhibitory activity decreases by 3–8-fold compared to wild-type Bcr-Abl [1] [7].
  • Catalytic domain residues (e.g., F317L, F359V): Mutations at F317 alter the hydrophobic spine architecture, impairing optimal positioning of the dimethylaminoethyl group. Conversely, F359V marginally enhances binding due to reduced steric hindrance [6] [7].

Table 2: Bafetinib Sensitivity Against Common Bcr-Abl Mutants

Mutation LocationRepresentative MutantFold Change in IC₅₀* vs. Wild-TypeMolecular Mechanism of Sensitivity/Resistance
P-loopG250E8.5x ↑Destabilizes hydrophobic pocket interactions
P-loopY253F6.2x ↑Disrupts π-stacking with benzamide ring
P-loopE255K12.1x ↑Induces P-loop collapse; steric hindrance
Catalytic domainF317L4.7x ↑Disrupts hydrophobic spine architecture
Catalytic domainF359V1.2x ↑Reduces steric hindrance; minor affinity gain
SH2-contact siteM351T2.1x ↑Indirectly alters kinase domain dynamics
Lower IC₅₀ values indicate higher sensitivity

Chemical proteomic data further corroborate these findings, showing reduced pull-down efficiency of bafetinib-bound mutants like Y253F and E255K in competitive affinity purification assays. Notably, bafetinib retains moderate efficacy against M351T and H396P mutants due to their minimal impact on the DFG-out conformation stabilization. However, its inability to inhibit T315I remains a critical limitation, as the substitution eliminates a key hydrogen bond and introduces steric bulk that impedes inhibitor binding [1] [6] [7].

Properties

CAS Number

859212-16-1

Product Name

Bafetinib

IUPAC Name

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChI Key

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Solubility

Soluble in DMSO, not in water

Synonyms

INNO406; INNO-406; INNO 406; NS187; NS-187; NS 187; Bafetinib.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.